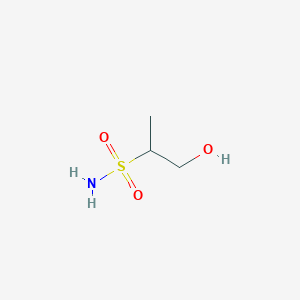

1-Hydroxypropan-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hydroxypropane-2-sulfonamide is a compound with the molecular formula C3H9NO3S and a molecular weight of 139.17 .

Synthesis Analysis

Sulfonamides can be synthesized through various methods. One common method involves the use of sulfonic acids or its sodium salts under microwave irradiation . Another approach involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . The resulting sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

The molecular structure of 1-Hydroxypropane-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, such as 1-Hydroxypropane-2-sulfonamide, can participate in various chemical reactions. For instance, they can react with amines to form sulfonamides .Physical and Chemical Properties Analysis

1-Hydroxypropane-2-sulfonamide has a predicted boiling point of 316.7±44.0 °C and a predicted density of 1.382±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Pharmazeutische Chemie

1-Hydroxypropan-2-sulfonamid hat als Vorläufer für Arzneikandidaten Aufmerksamkeit erregt. Forscher haben sein Potenzial bei der Entwicklung von Sulfoximin- und Sulfonimidamid-Arzneimitteln untersucht. Das tetraedrische Schwefelzentrum der Verbindung mit verschiedenen Substituenten ermöglicht die Modifikation an mehreren Stellen der Diversität. Zusätzlich dient sein stereogenes Schwefelzentrum als chirales Template für asymmetrische Synthesen .

Polymersynthese

In der Polymerchemie spielt this compound eine einzigartige Rolle. Obwohl es empfindlich gegenüber erhöhten Temperaturen ist, hat seine Zersetzung unter solchen Bedingungen zu neuartigen Wegen für den Zugang zu bestimmten Polymeren geführt. So wurde es beispielsweise zur Synthese von Poly(oxothiazen)-Polymeren und Thionylphosphazen-Monomeren und -Polymeren eingesetzt .

Alkyltransferreagenzien

Aufgrund seiner Säureempfindlichkeit dient this compound als Alkyltransferreagenz. Unter sauren Bedingungen überträgt es leicht Alkylgruppen auf Säuren, Alkohole und Phenole. Forscher haben diese Eigenschaft für verschiedene Anwendungen genutzt .

Chirale Templates in der asymmetrischen Synthese

Das chirale Schwefelzentrum in Sulfonimiden, einschließlich HPS, ermöglicht es ihnen, als praktikable chirale Templates zu fungieren. Forscher nutzen dieses Merkmal in asymmetrischen Synthesen, um enantiomerenangereicherte Verbindungen zu erzeugen .

Cyclische Sulfonimide

Cyclische Variationen von Sulfonimiden entstehen, wenn R₁ und R₃ über eine kurze Kohlenstoffkette verbunden sind, die von chiralen Aminoalkoholen abgeleitet ist. Diese cyclischen Sulfonimide finden Anwendungen in verschiedenen chemischen Umwandlungen .

Carbonanhydrase-Hemmung

Obwohl in der Literatur für HPS nicht explizit erwähnt, sind Sulfonamide (eine verwandte Klasse) in therapeutischen Anwendungen unerlässlich. Sie dienen als potente Carbonanhydrase-Inhibitoren, die in verschiedenen biologischen Prozessen relevant sind .

Wirkmechanismus

Target of Action

1-Hydroxypropane-2-sulfonamide, a member of the sulfonamide family, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for bacterial growth .

Mode of Action

1-Hydroxypropane-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It binds to the active sites of the enzymes, preventing the normal substrates from interacting with these enzymes. This interaction leads to a decrease in the activity of the enzymes, thereby inhibiting processes such as folic acid synthesis .

Biochemical Pathways

The action of 1-Hydroxypropane-2-sulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in the body . The metabolism and excretion patterns of 1-Hydroxypropane-2-sulfonamide are currently unknown and warrant further investigation.

Result of Action

The molecular and cellular effects of 1-Hydroxypropane-2-sulfonamide’s action primarily involve the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing essential components needed for DNA replication and protein synthesis . This leads to the cessation of bacterial growth and replication, effectively controlling bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxypropane-2-sulfonamide. For instance, the presence of other contaminants in the environment can affect the degradation and bioavailability of this compound . Additionally, the pH and temperature of the environment can impact the stability and activity of 1-Hydroxypropane-2-sulfonamide

Biochemische Analyse

Biochemical Properties

1-Hydroxypropane-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow 1-Hydroxypropane-2-sulfonamide to play a role in various biochemical reactions.

Cellular Effects

Sulfonamides, including 1-Hydroxypropane-2-sulfonamide, are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 1-Hydroxypropane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxypropane-2-sulfonamide can change over time. For instance, it has been observed that certain sulfonamides showed higher effect on S. aureus MRSA isolates than oxacillin antibiotic .

Dosage Effects in Animal Models

In animal models, the effects of 1-Hydroxypropane-2-sulfonamide can vary with different dosages . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

1-Hydroxypropane-2-sulfonamide is involved in metabolic pathways that include interactions with enzymes or cofactors . It undergoes phase I and phase II metabolic reactions, which convert a parent drug to more polar (water soluble) active or inactive metabolites .

Transport and Distribution

The transport and distribution of 1-Hydroxypropane-2-sulfonamide within cells and tissues can be influenced by various factors. For instance, sulfonamides are known to be transported and distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Subcellular Localization

It is known that the localization of closely related Hsp70 inhibitors can vary dramatically, with some residing predominantly in the mitochondria and others in the ER .

Eigenschaften

IUPAC Name |

1-hydroxypropane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBTOYEOSZCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493291-66-9 |

Source

|

| Record name | 1-hydroxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)

![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)

![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2562225.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)